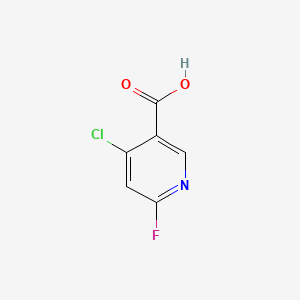

4-Chloro-6-fluoronicotinic acid

Descripción

Propiedades

Número CAS |

1211525-00-6 |

|---|---|

Fórmula molecular |

C6H3ClFNO2 |

Peso molecular |

175.543 |

Nombre IUPAC |

4-chloro-6-fluoropyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H3ClFNO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11) |

Clave InChI |

UXCTYHJHYIHHKV-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CN=C1F)C(=O)O)Cl |

Sinónimos |

4-chloro-6-fluoronicotinic acid |

Origen del producto |

United States |

Technical Monograph: 4-Chloro-6-fluoropyridine-3-carboxylic Acid

This technical guide details the structural properties, synthetic accessibility, and chemoselective reactivity of 4-chloro-6-fluoropyridine-3-carboxylic acid (CAS: 1211525-00-6). It is designed for medicinal chemists and process engineers utilizing this scaffold for drug discovery, particularly in the synthesis of kinase inhibitors and complex heterocyclic APIs.

Executive Summary & Chemical Profile

4-Chloro-6-fluoropyridine-3-carboxylic acid is a high-value heterocyclic building block characterized by a trifunctional core: a carboxylic acid for amide coupling, and two differentiated electrophilic sites (C4-Cl and C6-F) for nucleophilic aromatic substitution (

Physicochemical Specifications

| Property | Value | Note |

| CAS Number | 1211525-00-6 | |

| Formula | ||

| Molecular Weight | 175.54 g/mol | |

| Appearance | White to off-white solid | Hygroscopic tendency |

| Predicted pKa | ~3.5 (COOH) | Pyridine N basicity is suppressed by F/Cl |

| logP (Calc) | 1.2 - 1.5 | Lipophilic scaffold |

| H-Bond Donors/Acceptors | 1 / 4 |

Structural Analysis & Electronic Properties

The reactivity of this scaffold is dictated by the interplay between the electron-poor pyridine ring and its substituents.

-

Pyridine Nitrogen (N1): Acts as an electron sink, activating C2 (C6) and C4 positions.

-

Carboxylic Acid (C3): An electron-withdrawing group (EWG) via induction (-I) and resonance (-M). It strongly activates the C4 position (ortho) and the C6 position (para-like relationship).

-

Fluorine (C6): Highly electronegative. In

reactions, the C-F bond is highly polarized, stabilizing the Meisenheimer intermediate. Being ortho to N1, it is the most reactive site. -

Chlorine (C4): Activated by N1 (para) and C3-COOH (ortho). However, it is generally less reactive than C6-F toward "hard" nucleophiles due to the superior leaving group ability of fluorine in

regimes.

Diagram 1: Electronic Reactivity Map

The following diagram visualizes the electrophilic susceptibility of the core carbons.

Caption: Reactivity hierarchy of the pyridine core. Red indicates the highest susceptibility to nucleophilic attack.

Synthetic Pathways & Manufacturing

While often purchased, the synthesis of this core typically proceeds via Halex (Halogen Exchange) or oxidative pathways.

Route A: Halex Reaction (Industrial Preferred)

Starting from 4,6-dichloronicotinic acid ethyl ester , controlled fluorination is performed.

-

Reagents: Anhydrous KF (or CsF), 18-crown-6 (catalyst).

-

Solvent: Sulfolane or DMSO (high boiling, polar aprotic).

-

Conditions: 100–120°C.

-

Selectivity: The C6-Cl (ortho to N) exchanges faster than C4-Cl due to the stabilization of the transition state by the ring nitrogen.

-

Hydrolysis: Subsequent acid hydrolysis yields the free acid.

Route B: Oxidative Functionalization

Starting from 2-fluoro-4-chloro-5-methylpyridine :

-

Oxidation:

or -

Advantage: Avoids regioselectivity issues of halogenation if the starting material is isomerically pure.

Reactivity & Functionalization Protocols

This section details the self-validating protocols for diversifying the scaffold.

Regioselective (The C6-F Displacement)

The C6-fluorine is the "hot" spot. It can be displaced by primary/secondary amines or alkoxides under mild conditions, leaving the C4-chlorine intact for later steps.

Protocol: C6-Amination

-

Setup: Dissolve 1.0 eq of 4-chloro-6-fluoropyridine-3-carboxylic acid in anhydrous THF or DMF.

-

Base: Add 2.5 eq of DIPEA (Hunig's base). Note: Excess base is required to neutralize the carboxylic acid first.

-

Nucleophile: Add 1.1 eq of the amine (

). -

Reaction: Stir at 0°C to RT. Monitor by LC-MS.[1][2]

-

Validation: Disappearance of parent peak (M+) and appearance of product (M-F+Nuc).

-

-

Workup: Acidify to pH 4 to precipitate the product or extract with EtOAc.

Amide Coupling (C3-COOH)

The carboxylic acid can be coupled to amines using standard peptide chemistry. However, avoid using nucleophilic bases (like DMAP) that might trigger

Recommended System:

-

Coupling Agent: HATU or

(Propylphosphonic anhydride). -

Base: NMM (N-methylmorpholine) or DIPEA.

-

Solvent: DMF or DCM.

-

Caution: If the C6-F is still present, keep temperatures <40°C to prevent displacement by the amine coupling partner before the amide bond forms.

Diagram 2: Sequential Functionalization Workflow

This workflow illustrates the logical order of operations to maximize yield and purity.

Caption: Decision tree for sequential functionalization. Path A is generally preferred to avoid side reactions.

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-F bond is stable, but the carboxylic acid can catalyze slow hydrolysis of the halogens if moisture is present.

-

Safety:

-

Corrosive: The free acid is an irritant.

-

HF Generation: In the presence of strong Lewis acids or high temperatures with moisture, trace HF may be generated. Use plasticware or HF-resistant glassware if harsh acidic conditions are employed.

-

Toxicity: Treat as a potential sensitizer and kinase inhibitor precursor (bioactive).

-

References

-

MolCore . 4-chloro-6-fluoro-pyridine-3-carboxylic acid Product Data. Retrieved from .

-

Organic Syntheses . Nucleophilic Aromatic Substitution of 2-Fluoropyridines. Org. Synth. 2012, 89, 549-561. Link.

-

Journal of the American Chemical Society . Regioselectivity in Nucleophilic Aromatic Substitution of 2,4-Dihalopyridines. J. Am. Chem. Soc. 2014, 136, 4930. Link.

-

PubChem . Compound Summary: 4-chloro-6-fluoropyridine-3-carboxylic acid.[3] CID 1211525. Link.

-

BenchChem . Synthesis of Fluorinated Nicotinic Acid Derivatives. Technical Guide. Link.

Sources

Technical Guide: Fluorinated Nicotinic Acid Derivatives in Medicinal Chemistry

Executive Summary

Nicotinic acid (pyridine-3-carboxylic acid) serves as a ubiquitous scaffold in medicinal chemistry, functioning as a precursor to NAD+, a GPR109A agonist, and a versatile building block for complex heterocycles.[1][2] However, the parent scaffold suffers from rapid metabolic clearance via oxidation at the C2 and C6 positions and often exhibits suboptimal lipophilicity for blood-brain barrier (BBB) penetration.

This guide details the strategic incorporation of fluorine atoms and trifluoromethyl groups onto the nicotinoyl core. By leveraging the high electronegativity (3.98 Pauling scale) and the strong C-F bond (approx. 116 kcal/mol), medicinal chemists can modulate the pKa of the pyridine nitrogen, block metabolic soft spots, and fine-tune the lipophilicity (

Part 1: The Fluorine Effect on the Nicotinoyl Scaffold

Physicochemical Modulation

The introduction of fluorine onto the pyridine ring induces profound electronic changes that alter the molecule's interaction with biological targets.

Table 1: Comparative Physicochemical Properties (Predicted & Experimental Trends)

| Property | Nicotinic Acid (Parent) | 2-Fluoronicotinic Acid | 6-Fluoronicotinic Acid | 5-(Trifluoromethyl)nicotinic Acid |

| Pyridine N pKa | 4.85 | ~0.5 - 1.0 (Drastic reduction) | ~2.5 - 3.0 | ~2.0 |

| Carboxylic Acid pKa | 4.75 | ~3.5 (Increased acidity) | ~4.0 | ~3.8 |

| LogP (Lipophilicity) | 0.22 | 0.55 | 0.60 | 1.35 |

| Metabolic Stability | Low (C6 oxidation prone) | High (C2 blocked) | High (C6 blocked) | Very High |

-

Basicity Reduction: The electron-withdrawing group (EWG) nature of fluorine, particularly at the C2 position (ortho to nitrogen), dramatically lowers the basicity of the pyridine nitrogen via inductive effects (

). This reduces the likelihood of protonation at physiological pH, potentially improving membrane permeability. -

Lipophilicity: The substitution of Hydrogen with Fluorine or a Trifluoromethyl group increases lipophilicity (

), facilitating passive diffusion across cell membranes.

Metabolic Blocking

The primary metabolic pathway for nicotinic acid derivatives often involves oxidation at the electron-deficient C6 position by aldehyde oxidase or cytochrome P450 enzymes.[2]

-

Mechanism: Replacing the C-H bond with a C-F bond effectively blocks this pathway because the C-F bond is metabolically inert to oxidative cleavage under physiological conditions.

-

Strategic Choice: 6-Fluoronicotinic acid is frequently employed to extend the half-life (

) of nicotinamide-mimetic drugs.[2]

Part 2: Synthetic Architectures

Synthesis of fluorinated nicotinates generally follows two distinct logics: Nucleophilic Aromatic Substitution (

The Halex Reaction (Halogen Exchange)

Direct electrophilic fluorination of the electron-deficient pyridine ring is difficult and low-yielding.[2] The industry standard is the Halex reaction , utilizing nucleophilic fluoride (KF or CsF) to displace a chloride or bromide leaving group.

-

Substrate Requirement: The presence of the electron-withdrawing carboxylic ester at C3 activates the C2 and C6 positions for nucleophilic attack.

-

Critical Parameter: The reaction requires anhydrous conditions. Water solvates the fluoride ion, rendering it non-nucleophilic.[2]

Synthetic Decision Tree

Figure 1: Decision matrix for selecting the synthetic route based on the desired fluorination pattern.

Part 3: Experimental Protocols

Protocol A: Synthesis of Ethyl 6-Fluoronicotinate via Halex Reaction

This protocol describes the conversion of Ethyl 6-chloronicotinate to Ethyl 6-fluoronicotinate.[2] This method is preferred over the Balz-Schiemann reaction due to scalability and safety.[2]

Safety Note: This reaction utilizes high temperatures and toxic reagents.[2] Perform in a well-ventilated fume hood.

Reagents:

-

Ethyl 6-chloronicotinate (1.0 eq)[2]

-

Potassium Fluoride (KF), spray-dried (2.0 eq)[2]

-

Tetraphenylphosphonium bromide (

) or 18-Crown-6 (0.05 eq) - Phase Transfer Catalyst[2] -

Sulfolane or DMSO (Anhydrous)

-

Toluene (for azeotropic drying)

Step-by-Step Methodology:

-

Drying Phase (Critical):

-

In a 3-neck round bottom flask equipped with a Dean-Stark trap, charge the spray-dried KF and the phase transfer catalyst.[2]

-

Add Toluene and heat to reflux.[2] Remove water azeotropically until the distillate is clear.[2]

-

Why: Even "anhydrous" KF absorbs moisture rapidly.[2] Trace water kills the reaction by solvating

.[2]

-

-

Reaction Initiation:

-

Monitoring:

-

Work-up:

-

Purification:

Protocol B: Hydrolysis to the Free Acid

Reagents:

-

Ethyl 6-fluoronicotinate (from Protocol A)[2]

-

Lithium Hydroxide (LiOH) (2.0 eq)

-

THF/Water (3:1 mixture)

Methodology:

-

Dissolve the ester in THF/Water.[2]

-

Add LiOH and stir at room temperature for 2 hours. Note: Avoid high heat to prevent nucleophilic displacement of the fluorine by hydroxide.

-

Acidify carefully with 1N HCl to pH 3–4.

-

Extract with EtOAc, dry, and concentrate to yield 6-fluoronicotinic acid.[2]

Part 4: Medicinal Chemistry Case Study

Application: Optimizing GPR109A Agonists

Nicotinic acid is a potent agonist for GPR109A (HM74A), used to treat dyslipidemia.[2] However, high doses cause cutaneous flushing (mediated by prostaglandins).[2]

The Optimization Logic: Researchers utilized fluorination to separate the lipid-lowering effects from the flushing side effects.

-

The Problem: Rapid metabolism of Nicotinic acid leads to short half-life, requiring high doses that trigger flushing.[2]

-

The Solution: Introduction of fluorine at the C2 or C6 position.[2]

-

Result:

Figure 2: Logical flow of pharmacophore optimization using fluorine substitution.[2]

References

-

Halex Reaction Mechanism & Conditions

-

Metabolic Stability of Fluorinated Pyridines

-

Medicinal Chemistry Applications

-

Synthesis of 2-Trifluoromethylnicotinic Acid

-

pKa and Lipophilicity Data

Sources

- 1. Nicotinic Acid [drugfuture.com]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Halex process - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Halex Reaction - Wordpress [reagents.acsgcipr.org]

The Strategic Construction of 4,6-Disubstituted Pyridine Carboxylic Acids: A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The 4,6-disubstituted pyridine carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a critical building block in a multitude of clinically relevant molecules. Its rigid, planar structure, combined with the electronic properties imparted by the nitrogen atom and diverse substitution patterns, allows for precise modulation of physicochemical properties and target engagement. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of these pivotal molecular frameworks. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-proven experimental protocols, and present a curated collection of spectroscopic data to facilitate the seamless integration of these building blocks into drug discovery pipelines.

Introduction: The Privileged Nature of the Pyridine Core

The pyridine ring is a "privileged scaffold" in drug discovery, a testament to its recurring presence in a vast number of FDA-approved drugs.[1] Its basic nitrogen atom (pKa of the pyridinium ion is ~5.2) can act as a hydrogen bond acceptor or be protonated to enhance solubility, while the aromatic system can engage in π-π stacking interactions within protein binding pockets.[1] The introduction of substituents at the 4 and 6 positions, flanking the carboxylic acid at the 2-position (picolinic acid), offers a powerful strategy to fine-tune a molecule's steric and electronic profile, thereby optimizing its potency, selectivity, and pharmacokinetic properties. The strategic placement of diverse functional groups at these positions allows for the exploration of vast chemical space, leading to the identification of novel therapeutic agents.

Synthetic Strategies: Building the 4,6-Disubstituted Core

The construction of 4,6-disubstituted pyridine-2-carboxylic acids can be broadly categorized into two main approaches: de novo ring synthesis and the functionalization of a pre-formed pyridine ring. While de novo methods like the Hantzsch or Kröhnke syntheses offer pathways to highly substituted pyridines, the functionalization of readily available dihalopyridine precursors often provides a more direct and versatile route to the desired 4,6-disubstitution pattern.[2] This guide will focus on the latter, emphasizing two powerful and widely adopted methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

A common and commercially available starting material for these transformations is 4,6-dichloropyridine-2-carboxylic acid or its corresponding ester. The differential reactivity of the chlorine atoms can be exploited to achieve selective functionalization.

Nucleophilic Aromatic Substitution (SNAr): A Stepwise Approach to Functionalization

The electron-deficient nature of the pyridine ring, exacerbated by the presence of electron-withdrawing chlorine atoms, makes it susceptible to nucleophilic attack. The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[3] The regioselectivity of the initial substitution on a dichloropyridine can be influenced by both electronic and steric factors.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

This protocol details the synthesis of a key intermediate where a methoxy group is introduced at the 4-position via an SNAr reaction.

Materials:

-

Methyl 4,6-dichloropyridine-2-carboxylate

-

Sodium methoxide

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of methyl 4,6-dichloropyridine-2-carboxylate (1.0 equiv) in anhydrous methanol, add sodium methoxide (1.1 equiv) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 4-methoxy-6-chloropyridine-2-carboxylate.

Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.[4] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.[5]

Caption: Synthetic workflow for 4,6-disubstituted pyridines.

This protocol outlines a typical Suzuki-Miyaura coupling to introduce a phenyl group at the 4-position.

Materials:

-

Methyl 4,6-dichloropyridine-2-carboxylate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

In a Schlenk flask, combine methyl 4,6-dichloropyridine-2-carboxylate (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.10 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 4-phenyl-6-chloropyridine-2-carboxylate.

Data Presentation: A Representative Library

The following table summarizes the synthesis and characterization of a selection of 4,6-disubstituted pyridine-2-carboxylic acid esters, showcasing the versatility of the aforementioned synthetic strategies.

| Compound ID | R⁴ Substituent | R⁶ Substituent | Synthesis Method | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |

| 1 | -OCH₃ | -Cl | SNAr | 85 | 7.35 (s, 1H), 6.90 (s, 1H), 3.95 (s, 3H), 3.90 (s, 3H) | 165.2, 163.8, 150.1, 148.5, 112.4, 108.9, 56.1, 52.8 | [M+H]⁺ 202.0 |

| 2 | -Ph | -Cl | Suzuki | 78 | 8.05 (d, J=1.5 Hz, 1H), 7.65-7.55 (m, 2H), 7.50-7.40 (m, 3H), 7.30 (d, J=1.5 Hz, 1H), 4.00 (s, 3H) | 164.5, 152.3, 150.8, 149.2, 137.1, 129.5, 129.1, 127.3, 121.8, 119.5, 53.2 | [M+H]⁺ 248.1 |

| 3 | -NH₂ | -Cl | SNAr | 72 | 7.10 (s, 1H), 6.55 (s, 1H), 4.80 (br s, 2H), 3.90 (s, 3H) | 165.8, 155.4, 150.3, 148.9, 109.8, 107.2, 52.6 | [M+H]⁺ 187.0 |

| 4 | -OCH₃ | -Ph | Suzuki | 82 | 7.95-7.85 (m, 2H), 7.50-7.40 (m, 3H), 7.20 (s, 1H), 6.80 (s, 1H), 3.98 (s, 3H), 3.92 (s, 3H) | 165.5, 164.1, 156.2, 149.8, 148.7, 138.5, 129.8, 128.9, 127.0, 109.1, 106.5, 55.8, 52.9 | [M+H]⁺ 274.1 |

Applications in Drug Discovery: A Scaffold for Innovation

The 4,6-disubstituted pyridine carboxylic acid core is a prominent feature in numerous biologically active molecules across various therapeutic areas. For instance, derivatives of this scaffold have been investigated as potent inhibitors of heat shock factor 1 (HSF1) and cyclin-dependent kinase 9 (CDK9), both of which are implicated in cancer progression.[6] Furthermore, substituted quinazolines, which can be considered bioisosteres of this pyridine scaffold, have shown significant activity as PI3K inhibitors for cancer therapy.[7] The ability to readily introduce diverse substituents at the 4 and 6 positions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds into clinical candidates.

Conclusion: A Versatile and Indispensable Building Block

The 4,6-disubstituted pyridine carboxylic acid framework represents a highly versatile and valuable class of building blocks for drug discovery and development. The synthetic methodologies outlined in this guide, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provide reliable and adaptable routes to a wide array of derivatives. The ability to strategically modify the substitution pattern at the 4 and 6 positions offers medicinal chemists a powerful tool to fine-tune the biological activity and pharmacokinetic properties of new chemical entities. As the demand for novel therapeutics continues to grow, the importance of these foundational scaffolds in the design of next-generation medicines is set to increase even further.

References

- Henry, G. D. (2004). The Synthesis of Polysubstituted Pyridines. Tetrahedron, 60(28), 6043-6061.

- Majidi Arlan, F., Poursattar Marjani, A., Javahershenas, R., & Khalafy, J. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(27), 12328-12345.

- Micalizio, G. C., & co-workers. (2012). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 134(3), 1352-1356.

- Al-Refai, M., Ibrahim, M. M., Al-Fawwaz, A., & Geyer, A. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(10), 2658.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

ChemicalBook. 4-amino-6-chloropyridine-2-carboxylic acid 97%. [Link]

- Chessum, N. E., et al. (2017). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9. MedChemComm, 8(11), 2073-2079.

- Google Patents. Method for electrolytic synthesis of 4-amino-3,6-dichloropyridine-2-carboxylic acid.

-

The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

- Mowlem, E. A., & Moses, J. E. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment.

-

Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

-

ResearchGate. The synthesis route of compounds 4–6. [Link]

- Hand, E. S., & Paudler, W. W. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines.

- Yaqoob, S., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 1925-1956.

-

MDPI. (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12,12b,13,14,14a-tetradecahydro-picene-2-carboxamide: Synthesis, Characterization, and Computational Studies. [Link]

-

De Gruyter. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Link]

-

IOPscience. Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. [Link]

- Google Patents. Method for producing 4-chloropyridine-2-carboxylic acid chloride.

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

PubMed. Synthesis and antitumor activity evaluation of 4,6-disubstituted quinazoline derivatives as novel PI3K inhibitors. [Link]

-

Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

- Zhang, S., et al. (2016). Synthesis and antitumor activity evaluation of 4,6-disubstituted quinazoline derivatives as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4443-4447.

- Elsherif, M. A., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(19), 6524.

- Google Patents. Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid.

Sources

- 1. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumor activity evaluation of 4,6-disubstituted quinazoline derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity profile of 4-chloro-6-fluoronicotinic acid

The following technical guide details the reactivity profile of 4-chloro-6-fluoronicotinic acid (CAS 1211525-00-6) . This analysis is structured to support medicinal chemistry optimization, specifically focusing on regioselective functionalization strategies.[1]

Technical Guide & Synthetic Strategy[1][2][3]

CAS: 1211525-00-6

Formula:

Executive Summary: The Orthogonal Reactivity Triad

4-Chloro-6-fluoronicotinic acid represents a "privileged scaffold" in drug discovery due to its three distinct reactive handles, each susceptible to orthogonal activation conditions.[1][2][3] This allows for the sequential construction of trisubstituted pyridines without the need for protecting groups.[1]

| Reactive Site | Functional Group | Primary Reaction Class | Key Driver |

| C6 | Fluorine ( | High electronegativity of F stabilizes Meisenheimer complex; Ortho-N activation.[1][2][3] | |

| C4 | Chlorine ( | Pd-Catalyzed Coupling (Suzuki, Sonogashira) | Weaker |

| C3 | Carboxylic Acid ( | Acylation / Amidation | Standard carbonyl chemistry; Directing group effects.[1][2][3] |

Electronic Structure & Regioselectivity Analysis

To design effective synthetic routes, one must understand the competing electronic vectors. The pyridine ring is electron-deficient (

Activation Vectors[3]

-

The Nitrogen Effect: The pyridine nitrogen withdraws electron density via induction (

) and resonance ( -

The Carboxyl Effect: The C3-COOH group is a strong electron-withdrawing group (EWG), further depleting electron density from the ring, specifically activating C4 (ortho) and C6 (para) .[1]

-

Leaving Group Ability (

): Fluorine is a superior leaving group to chlorine in

Visualization of Reactivity Logic

The following diagram illustrates the competing electronic effects and the resulting regioselectivity hierarchy.

Figure 1: Decision tree for regioselective functionalization of 4-chloro-6-fluoronicotinic acid.

Experimental Protocols & Methodologies

Scenario A: Nucleophilic Aromatic Substitution ( )

Target: Selective displacement of C6-Fluorine .[1][2][3]

Rationale: The C6 position is activated by the adjacent Nitrogen (

Protocol: C6-Amination

-

Preparation: Dissolve 4-chloro-6-fluoronicotinic acid (1.0 equiv) in an aprotic polar solvent (DMF or DMSO is preferred; THF may require heating).

-

Base: Add

(2.5 equiv) or DIPEA (3.0 equiv).[1] Note: Extra base is required to neutralize the carboxylic acid first. -

Nucleophile: Add the primary or secondary amine (1.1 equiv).[1]

-

Reaction: Stir at RT to 60°C .

-

Workup: Acidify to pH 3-4 with 1N HCl to precipitate the product (if solid) or extract with EtOAc.

Key Insight: If the temperature is raised >100°C, you risk competing substitution at the C4-Cl position, especially with highly reactive cyclic amines (e.g., pyrrolidine).[1] Maintain mild temperatures to ensure C6 selectivity.[1]

Scenario B: Palladium-Catalyzed Cross-Coupling

Target: Selective functionalization of C4-Chlorine .[1][2][3]

Rationale: Palladium(0) catalysts undergo oxidative addition into carbon-halogen bonds.[1][2][3][4][5] The bond dissociation energy (BDE) for

Protocol: Suzuki-Miyaura Coupling at C4[1][2][3]

-

Setup: In a sealed tube, combine 4-chloro-6-fluoronicotinic acid (1.0 equiv), Boronic acid

(1.2 equiv), and -

Solvent/Base: Add 1,4-Dioxane/Water (4:1 ratio) and

(3.0 equiv). -

Degassing: Sparge with Argon for 5 minutes (Critical to prevent homocoupling).

-

Reaction: Heat to 90°C for 4-12 hours.

-

Observation: The C6-F bond remains stable under these conditions.

Self-Validating Check: If you observe defluorination, your catalytic system is too active (e.g., using highly electron-rich ligands like

Sequential Functionalization Workflow

To synthesize complex trisubstituted pyridines, the order of operations is critical. The recommended sequence prevents side reactions and maximizes yield.

Recommended Sequence:

-

Step 1 (

): Install the nucleophile at C6 (displacing F).[1] -

Step 2 (Coupling): Perform Suzuki/Sonogashira at C4 (displacing Cl).

Alternative: If Step 1 involves a nucleophile incompatible with Pd-catalysis (e.g., containing free thiols), perform the Suzuki coupling (Step 2) first.[1] The C4-Cl coupling can be done in the presence of the C6-F without issue.[1][2][3]

Figure 2: Optimal synthetic workflow for library generation.

Safety & Handling

-

Corrosivity: As a nicotinic acid derivative, the solid is likely irritating to eyes and respiratory tracts. Handle in a fume hood.

-

HF Generation: During the

reaction, fluoride ions are released. While usually trapped as salts (e.g., NaF), acidification of the waste stream can generate trace HF. Ensure basic waste disposal protocols are followed. -

Sensitization: Halogenated pyridines can be skin sensitizers.[1] Double-gloving (Nitrile) is recommended.[1][2][3]

References

-

Chemical Identity: "4-chloro-6-fluoronicotinic acid (CAS 1211525-00-6)."[1][2][3][7][8] ChemicalBook Database.[1]

- Regioselectivity: "Nucleophilic Aromatic Substitution of 2-Fluoropyridines." National Institutes of Health (PMC).[1]

-

Suzuki Coupling Selectivity: "Haloselectivity of Heterocycles in Cross-Coupling." Baran Lab, Scripps Research.[1]

-

General Pyridine Reactivity: "Reactivity of Halopyridines." Chemistry LibreTexts.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. CAS [chemicalbook.com]

- 3. CAS [chemicalbook.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. baranlab.org [baranlab.org]

- 6. growingscience.com [growingscience.com]

- 7. 6-Fluoronicotinic acid | CAS#:403-45-2 | Chemsrc [chemsrc.com]

- 8. echemi.com [echemi.com]

The Solubility Profile of 4-chloro-6-fluoronicotinic Acid: A Technical Guide for Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The journey of a drug candidate from a promising lead compound to a marketed therapeutic is fraught with challenges, many of which are rooted in its physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. For orally administered drugs, insufficient aqueous solubility can lead to poor absorption from the gastrointestinal tract, resulting in sub-optimal drug exposure and diminished clinical utility. In the realm of drug formulation, understanding the solubility of an active pharmaceutical ingredient (API) in various organic solvents is crucial for processes such as crystallization, purification, and the development of liquid dosage forms.

4-chloro-6-fluoronicotinic acid is a halogenated derivative of nicotinic acid (Vitamin B3). The incorporation of halogen atoms, particularly fluorine and chlorine, is a common strategy in medicinal chemistry to modulate a molecule's properties, including its acidity, lipophilicity, and metabolic stability.[1][2][3] These modifications can significantly impact a compound's interaction with biological targets and its pharmacokinetic profile.[1][3] Given the increasing prevalence of halogenated heterocycles in drug discovery pipelines, a thorough understanding of their solubility is indispensable.[4]

This guide will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, and discuss the anticipated solubility profile of 4-chloro-6-fluoronicotinic acid based on the behavior of analogous compounds.

Theoretical Framework: Principles Governing Solubility

The solubility of a solid compound in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute and solvent molecules, as well as the forces within the solute's crystal lattice. The adage "like dissolves like" serves as a fundamental, albeit simplified, guideline.[5] This principle suggests that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[5]

The key factors influencing the solubility of 4-chloro-6-fluoronicotinic acid include:

-

Solvent Polarity: The polarity of a solvent plays a significant role in its ability to solvate a solute.[6] Polar solvents, such as alcohols and dimethyl sulfoxide (DMSO), can effectively solvate polar molecules through dipole-dipole interactions and hydrogen bonding.

-

Hydrogen Bonding: The carboxylic acid group in 4-chloro-6-fluoronicotinic acid can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding are likely to be effective at dissolving this compound.[5]

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the 4-chloro-6-fluoronicotinic acid molecules together in the solid state must be overcome by the solute-solvent interactions for dissolution to occur.

-

Temperature: The solubility of most solid compounds in liquid solvents increases with temperature. This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[7]

-

pH: As a carboxylic acid, the solubility of 4-chloro-6-fluoronicotinic acid in aqueous solutions will be highly pH-dependent. In basic solutions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.[7]

The molecular structure of 4-chloro-6-fluoronicotinic acid, with its polar carboxylic acid group, nitrogen-containing aromatic ring, and halogen substituents, suggests a moderate to good solubility in polar organic solvents. The presence of the fluorine and chlorine atoms increases the molecule's lipophilicity compared to nicotinic acid, which may influence its solubility in less polar solvents.

Predicted Solubility Profile of 4-chloro-6-fluoronicotinic Acid

While specific experimental data for 4-chloro-6-fluoronicotinic acid is scarce, we can infer its likely solubility behavior by examining related compounds.

Qualitative Assessment: A related compound, 6-fluoronicotinic acid, is described as being soluble in water and common organic solvents, with moderate solubility in polar organic solvents like ethanol and dimethylformamide.[8][9]

Insights from Nicotinic Acid Solubility Data: A detailed study on the solubility of nicotinic acid in various solvents revealed the following trend in mole fraction solubility at 298.15 K: DMSO > ethanol > water > acetone > diethyl ether > acetonitrile.[10][11][12] This trend highlights the importance of solvent polarity and hydrogen bonding capabilities.[10]

Based on these observations, the following solubility profile for 4-chloro-6-fluoronicotinic acid in common organic solvents can be anticipated:

| Solvent Category | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are highly polar and can act as hydrogen bond acceptors, effectively solvating the carboxylic acid group. Studies on nicotinamide confirm high solubility in DMSO and DMF.[13] |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents are polar and can act as both hydrogen bond donors and acceptors. Nicotinic acid shows good solubility in ethanol.[10][12] |

| Less Polar | Acetone, Ethyl Acetate | Low to Moderate | These solvents have lower polarity and reduced hydrogen bonding capacity compared to alcohols and DMSO. Nicotinic acid has lower solubility in acetone.[10][12] |

| Non-polar | Hexane, Toluene | Low/Insoluble | The significant polarity of the carboxylic acid and the pyridine ring will limit solubility in non-polar hydrocarbon solvents. |

| Aqueous | Water | pH-dependent | As a carboxylic acid, its solubility in water will be low at acidic pH but will increase significantly at neutral to basic pH due to salt formation.[7] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data for 4-chloro-6-fluoronicotinic acid, a well-controlled experimental procedure is essential. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.[7]

Materials and Equipment

-

4-chloro-6-fluoronicotinic acid (solid)

-

Selected organic solvents (high-purity grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the equilibrium solubility determination protocol.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 4-chloro-6-fluoronicotinic acid in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation:

-

Add an excess amount of solid 4-chloro-6-fluoronicotinic acid to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Processing:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Inject the diluted sample onto the HPLC system and determine the concentration of 4-chloro-6-fluoronicotinic acid by comparing its peak area to the calibration curve.

-

-

Calculation:

-

Calculate the solubility of 4-chloro-6-fluoronicotinic acid in the solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Data Interpretation and Logical Relationships

The interplay between the molecular properties of 4-chloro-6-fluoronicotinic acid and the characteristics of the solvent dictates its solubility. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of the compound.

Conclusion

While direct quantitative solubility data for 4-chloro-6-fluoronicotinic acid remains to be extensively published, a strong predictive framework can be established based on its molecular structure and the known solubility of analogous compounds. This guide provides both the theoretical foundation and a practical, detailed experimental protocol for researchers to accurately determine its solubility in various organic solvents. Such data is invaluable for informed decision-making in drug formulation, process development, and preclinical studies, ultimately contributing to the successful advancement of new therapeutic agents.

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.

- Compound solubility measurements for early drug discovery | Comput

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- Solubility of Organic Compounds.

- 6-Fluoronicotinic acid 403-45-2 wiki - Guidechem.

- Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide - ResearchG

- On the solubility of nicotinic acid and isonicotinic acid in w

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC.

- 6-Fluoronicotinic acid - ChemBK.

- Fluorine in drug discovery: Role, design and case studies.

- Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents - SSRN.

- Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 | Bentham Science.

- Fluorine in drug discovery: Role, design and case studies - ResearchG

- (PDF)

- Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investig

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. researchgate.net [researchgate.net]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. refp.cohlife.org [refp.cohlife.org]

- 12. papers.ssrn.com [papers.ssrn.com]

- 13. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling: The pKa Landscape of Halogenated Nicotinic Acids

Executive Summary

Halogenated nicotinic acids represent a critical scaffold in medicinal chemistry and agrochemical development, serving as precursors for agents like boscalid and diflufenican.[1][2] Their physicochemical behavior is governed by a complex interplay between the pyridine nitrogen and the carboxylic acid moiety. Unlike simple benzoic acids, nicotinic acid derivatives often exist in a zwitterionic equilibrium that is highly sensitive to halogen substitution.

This guide provides a technical analysis of the pKa values of these derivatives, elucidating the electronic mechanisms (inductive vs. resonance) that drive acidity shifts. It includes a comprehensive data repository, a self-validating experimental protocol for pKa determination, and visualization of the structural-activity relationships (SAR).

Part 1: Theoretical Framework

The Zwitterionic Equilibrium

Nicotinic acid (pyridine-3-carboxylic acid) in aqueous solution exists primarily as a zwitterion at the isoelectric point. This creates two distinct ionization events:

-

pKa₁ (~2.0 - 2.2): Protonation of the carboxylate (

). -

pKa₂ (~4.85): Deprotonation of the pyridinium nitrogen (

).

The Halogen "Switch"

Halogenation disrupts this equilibrium through strong electron-withdrawing inductive effects (-I) and varying resonance effects (+R).

-

2-Position (Ortho to N, Ortho to COOH): This is the most critical substitution. A halogen at C2 exerts a massive -I effect on the pyridine nitrogen, drastically reducing its basicity. Consequently, 2-halogenated nicotinic acids often fail to form zwitterions . They behave as standard carboxylic acids with a single observable pKa in the physiological range (2.5 – 3.0), as the nitrogen remains unprotonated.

-

5-Position (Meta to COOH, Para to N): The halogen exerts a -I effect on the ring, lowering the pKa of the pyridinium (making the N less basic) and slightly lowering the pKa of the carboxylic acid compared to the parent.

-

6-Position (Para to COOH, Ortho to N): Proximity to the nitrogen significantly reduces N-basicity via inductive withdrawal and steric hindrance, while the effect on the distal carboxylic acid is attenuated.

Structural Activity Relationship (SAR) Diagram

Figure 1: Impact of halogen position on the electronic state and acidity of nicotinic acid derivatives.

Part 2: Comprehensive Data Repository

The following values represent a synthesis of experimental potentiometric data and high-fidelity computational predictions (DFT/Hammett). Note the distinction between the macro-constants (experimental) and the specific ionization site.

| Compound | CAS No.[1][3][4][5][6][7][8][9] | Position | Halogen | pKa (COOH) | pKa (NH⁺) | Dominant Species (pH 7) | Source Class |

| Nicotinic Acid | 59-67-6 | - | - | 2.17 | 4.85 | Anion ( | Experimental [1,3] |

| 2-Chloronicotinic | 2942-59-8 | 2 | Cl | 2.54 | < 0.5 | Anion ( | Experimental [2,5] |

| 2-Fluoronicotinic | 393-53-3 | 2 | F | ~2.30 | < 0.5 | Anion ( | Predicted/Trend |

| 5-Bromonicotinic | 20826-04-4 | 5 | Br | 3.08 | ~2.8 | Anion ( | Predicted [4] |

| 6-Fluoronicotinic | 403-45-2 | 6 | F | 3.41 | ~2.5 | Anion ( | Predicted [4] |

| 6-Chloronicotinic | 5326-23-8 | 6 | Cl | 3.75 | ~2.6 | Anion ( | Experimental [6] |

Key Insight: Notice that for 2-chloronicotinic acid, the "pKa" is 2.[1]54. This is higher than the pKa₁ of nicotinic acid (2.17). This is counter-intuitive if one assumes it is the same ionization event. However, because the 2-Cl suppresses the protonation of the Nitrogen, the 2.54 value represents the ionization of a neutral acid to an anion, whereas the 2.17 value of nicotinic acid represents the ionization of a cationic acid to a zwitterion.

Part 3: Experimental Methodologies

To validate these values in-house, Potentiometric Titration is the gold standard. Spectrophotometric methods are secondary, useful only when solubility is limiting.

Protocol: Potentiometric Determination of pKa

Objective: Determine stoichiometric dissociation constants in aqueous media at 25°C, I = 0.1 M (KCl).

Reagents & Setup

-

Titrant: Carbonate-free NaOH (0.1 M), standardized against Potassium Hydrogen Phthalate (KHP).

-

Analyte: 1.0 mM Halogenated Nicotinic Acid in degassed, deionized water.

-

Background Electrolyte: 0.1 M KCl (to maintain constant ionic strength).

-

Inert Gas: Argon or Nitrogen purge (essential to prevent

absorption). -

Apparatus: Double-walled glass cell (thermostated to 25.0 ± 0.1°C), combined glass/Ag/AgCl electrode.

Step-by-Step Workflow

Figure 2: Potentiometric titration workflow for accurate pKa determination.[8]

Data Analysis (The Gran Method)

Do not rely solely on the inflection point of the sigmoid curve. Use Gran plots to linearize the data, which separates the equivalence point from the buffering region.

-

Equation: Plot

vs -

Intercept: The x-intercept gives the precise Equivalence Point (

). -

Calculation: For a monoprotic approximation (common in 2-halo derivatives):

At half-equivalence point (

Part 4: Applications in Drug Design

Understanding the pKa of these derivatives is not merely academic; it dictates the Lipophilicity Profile (LogD) .

-

Membrane Permeability:

-

Nicotinic acid (Zwitterion) has low permeability.

-

2-Chloronicotinic acid (Neutral at pH 2-3) has significantly higher permeability in the stomach (low pH) compared to the zwitterionic parent.

-

-

Solubility:

-

Halogenation generally decreases aqueous solubility.

-

However, by suppressing the zwitterion (which has high crystal lattice energy), 2-halogenated derivatives may sometimes exhibit unexpected solubility profiles in organic solvents, aiding in process chemistry (e.g., extraction into DCM or EtOAc).

-

References

-

Gonçalves, et al. (2011). "Potentiometric Titration Study of the Temperature and Ionic Strength Dependence of the Acidity Constants of Nicotinic Acid." Journal of Chemical & Engineering Data. Link

-

PubChem. "2-Chloronicotinic Acid (CID 76258) - Physicochemical Properties." National Library of Medicine. Link

-

Bordwell pKa Table. "Acidity in Water and DMSO." Organic Chemistry Data. Link

-

BenchChem. "5-Bromonicotinic acid Technical Guide." Link

- Malon, et al. (1983). "Ionization constants of some substituted nicotinic acids.

- Euerby, M. R. (1989). "Substituent effects on the acidity of nicotinic acids." Journal of Chemical Research.

Sources

- 1. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]

- 2. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]

- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. chemscene.com [chemscene.com]

- 6. 5-Bromonicotinic Acid manufacturers and suppliers in india [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-Bromonicotinic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. 2-Chloroisonicotinic acid | C6H4ClNO2 | CID 236985 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Fluorinated Pyridine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Indispensable Role of Fluorine in Pyridine Chemistry

The strategic incorporation of fluorine into pyridine scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—profoundly influence the biological activity of the parent molecule. Introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa and lipophilicity, thereby optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides a comprehensive overview of the principal synthetic strategies for accessing these valuable fluorinated pyridine building blocks, offering insights into the underlying mechanisms and practical guidance for their implementation.

I. Nucleophilic Aromatic Substitution (SNAr): The Workhorse of Fluoropyridine Synthesis

The nucleophilic aromatic substitution (SNAr) reaction is arguably the most widely employed method for the synthesis of fluoropyridines, particularly for the preparation of 2- and 4-fluoropyridines. This is due to the electron-deficient nature of the pyridine ring, which is further activated towards nucleophilic attack by the presence of a good leaving group.

A. The Halogen Exchange (Halex) Reaction

The Halex reaction is a specific type of SNAr where a halide, typically chloride or bromide, is displaced by a fluoride anion.[3][4] This method is industrially significant due to the relatively low cost of starting materials.

Mechanism and Rationale: The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The rate-determining step is typically the initial attack of the fluoride nucleophile. The high electronegativity of fluorine makes the corresponding fluoropyridines more reactive towards nucleophilic attack than their chloro- or bromo-analogs; however, the exceptional strength of the C-F bond makes fluoride a poorer leaving group. Consequently, the Halex reaction is often a thermodynamically controlled process.

Key Considerations:

-

Fluoride Source: Anhydrous potassium fluoride (KF) is the most common fluoride source, often used in combination with a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance its solubility and reactivity.[5] Cesium fluoride (CsF) is more reactive but also more expensive.

-

Solvent: High-boiling, polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane are typically required to achieve the high temperatures necessary for the reaction and to solubilize the fluoride salts.[4]

-

Temperature: The Halex reaction often requires high temperatures, typically in the range of 150-250 °C.

Experimental Protocol: Synthesis of 2-Fluoropyridine via Halex Reaction

This protocol is a representative example of a Halex reaction.

Materials:

-

2-Chloropyridine

-

Anhydrous Potassium Fluoride (spray-dried)

-

18-Crown-6 (or other suitable phase-transfer catalyst)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (3.0 eq) and 18-crown-6 (0.1 eq).

-

Heat the flask under vacuum to remove any residual moisture and then backfill with nitrogen.

-

Add anhydrous DMSO via syringe.

-

Add 2-chloropyridine (1.0 eq) to the stirred suspension.

-

Heat the reaction mixture to 180 °C and maintain for 12-24 hours, monitoring the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into a mixture of ice and water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to afford 2-fluoropyridine.

| Parameter | Value | Reference |

| Starting Material | 2-Chloropyridine | [6] |

| Fluorinating Agent | KF | [6] |

| Solvent | DMSO | [6] |

| Temperature | 180 °C | [6] |

| Yield | 60-80% | [6] |

DOT Diagram: Halex Reaction Workflow

Caption: Workflow for the synthesis of 2-fluoropyridine via the Halex reaction.

B. Synthesis from Pyridine N-Oxides

Pyridine N-oxides offer an alternative and often milder route to fluorinated pyridines, particularly for the synthesis of 2- and 4-fluoropyridines.[7][8][9][10] The N-oxide functionality activates the pyridine ring for nucleophilic attack at the C2 and C4 positions.

Mechanism and Rationale: The pyridine N-oxide is first activated with an electrophilic reagent, such as trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl3), to form a reactive intermediate. This intermediate is then susceptible to nucleophilic attack by a fluoride source.

Key Advantages:

-

Milder Conditions: Reactions can often be carried out at lower temperatures compared to the Halex reaction.

-

Regioselectivity: The N-oxide directs fluorination to the 2- and 4-positions.

-

Substrate Scope: This method can be tolerant of a wider range of functional groups.

DOT Diagram: Synthesis of 2-Fluoropyridine from Pyridine N-Oxide

Caption: General scheme for the synthesis of 2-fluoropyridine from pyridine N-oxide.

II. The Balz-Schiemann Reaction: A Classic Route to Aryl Fluorides

The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides, including fluoropyridines, from the corresponding primary amines.[11][12][13] It involves the thermal decomposition of a diazonium tetrafluoroborate salt.

Mechanism and Rationale: The reaction proceeds in two main steps:

-

Diazotization: The aminopyridine is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like tetrafluoroboric acid) to form a diazonium salt.

-

Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is heated, leading to the release of nitrogen gas and the formation of an aryl cation, which is then trapped by the fluoride from the tetrafluoroborate counterion.

Challenges and Considerations:

-

Safety: Diazonium salts can be explosive, especially when dry, and must be handled with care.

-

Harsh Conditions: The use of strong acids can be incompatible with sensitive functional groups.

-

Yields: Yields can be variable, and the reaction may be accompanied by side reactions.

Experimental Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction

This protocol provides a detailed procedure for the synthesis of 4-fluoropyridine.[11]

Materials:

-

4-Aminopyridine

-

48% Aqueous Tetrafluoroboric Acid (HBF4)

-

Sodium Nitrite (NaNO2)

-

Sodium Bicarbonate (NaHCO3)

-

Diethyl Ether

Procedure:

-

In a round-bottom flask, dissolve 4-aminopyridine (1.0 eq) in 48% aqueous HBF4.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 10 °C.

-

Stir the reaction mixture for 30 minutes at 0-5 °C.

-

Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold ethanol and then cold diethyl ether.

-

Carefully dry the salt under vacuum.

-

Gently heat the dry diazonium salt in a flask equipped with a condenser until nitrogen evolution ceases.

-

The crude 4-fluoropyridine can be purified by distillation.

| Parameter | Value | Reference |

| Starting Material | 4-Aminopyridine | [11] |

| Reagents | HBF4, NaNO2 | [11] |

| Temperature | 0-5 °C (diazotization), then heat | [11] |

| Yield | 40-60% | [11] |

III. Direct C-H Fluorination: A Modern Approach to Late-Stage Functionalization

Direct C-H fluorination has emerged as a powerful strategy for the introduction of fluorine into pyridine rings, offering the potential for late-stage functionalization of complex molecules without the need for pre-functionalized starting materials.[14]

A. Electrophilic Fluorination

Electrophilic fluorinating reagents, such as Selectfluor®, can directly fluorinate electron-rich pyridine rings. However, the electron-deficient nature of the pyridine ring often makes direct electrophilic fluorination challenging.

B. Radical-Based C-H Fluorination

More recently, methods involving radical intermediates have shown great promise for the direct C-H fluorination of pyridines.

Silver-Mediated Fluorination: Hartwig and co-workers developed a method for the site-selective C-H fluorination of pyridines using silver(II) fluoride (AgF2).[14] This reaction proceeds with high selectivity for the position adjacent to the nitrogen atom.

Mechanism and Rationale: The proposed mechanism involves a Chichibabin-type reaction pathway. The pyridine coordinates to the silver(II) center, followed by a concerted deprotonation-fluorination step.

Key Features:

-

High Regioselectivity: Fluorination occurs selectively at the C2 position.

-

Mild Conditions: The reaction proceeds at or near room temperature.

-

Broad Substrate Scope: The reaction is tolerant of a wide range of functional groups.

DOT Diagram: Proposed Mechanism of AgF2-Mediated C-H Fluorination

Caption: Proposed mechanism for the silver-mediated C-H fluorination of pyridine.

IV. Transition Metal-Catalyzed and Photoredox-Catalyzed Fluorination

Modern synthetic methods are increasingly leveraging the power of transition metal catalysis and photoredox catalysis to achieve novel and efficient fluorinations of pyridine scaffolds.[15][16][17][18][19][20]

A. Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions have been developed for the synthesis of fluoropyridines. These methods typically involve the coupling of a halopyridine with a fluoride source or the coupling of a pyridylboronic acid with an electrophilic fluorinating agent.

B. Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the generation of radical intermediates, which can then participate in fluorination reactions.[21][22][23] This approach allows for the use of a wide range of starting materials and fluorinating agents under mild reaction conditions.

Key Concepts:

-

Single-Electron Transfer (SET): A photocatalyst, upon excitation by visible light, can engage in single-electron transfer processes with a substrate or a reagent to generate radical ions.

-

Radical Generation: These radical ions can then fragment or react further to generate the desired radical species for fluorination.

V. Synthesis of Fluorinated Pyridines via Ring Construction

An alternative to the direct fluorination of a pre-formed pyridine ring is the construction of the pyridine ring from acyclic precursors that already contain the desired fluorine atoms. This approach can provide access to substitution patterns that are difficult to achieve through other methods.

Example: Rhodium-Catalyzed [4+2] Cycloaddition

Ellman and co-workers have developed a rhodium(III)-catalyzed C-H activation/cycloaddition of α-fluoro-α,β-unsaturated oximes with alkynes to synthesize multisubstituted 3-fluoropyridines.[1] This method provides a highly regioselective route to these valuable building blocks.

VI. Conclusion and Future Outlook

The synthesis of fluorinated pyridine scaffolds is a dynamic and evolving field. While traditional methods such as the Halex and Balz-Schiemann reactions remain important, modern approaches based on direct C-H fluorination, transition metal catalysis, and photoredox catalysis are offering new levels of efficiency, selectivity, and functional group tolerance. The continued development of these innovative methods will undoubtedly accelerate the discovery and development of new pharmaceuticals and agrochemicals with improved properties and efficacy.

References

Sources

- 1. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 4. gchemglobal.com [gchemglobal.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 12. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. orgsyn.org [orgsyn.org]

- 15. Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BJOC - Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview [beilstein-journals.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A novel photoredox-active group for the generation of fluorinated radicals from difluorostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Strategic Sourcing and Quality Assurance of 4-Chloro-6-fluoronicotinic Acid in Drug Discovery

The following technical guide details the sourcing, quality assurance, and chemical context of 4-Chloro-6-fluoronicotinic acid (CAS: 1211525-00-6).

Executive Summary

4-Chloro-6-fluoronicotinic acid (4-Cl-6-FNA) is a high-value halogenated pyridine building block used primarily in the synthesis of kinase inhibitors and complex heterocyclic APIs.[1] Its structural utility lies in the orthogonal reactivity of its substituents: a labile fluorine at C6 for nucleophilic aromatic substitution (

For drug development professionals, the sourcing challenge is not merely identifying a vendor but validating the regioisomeric purity and halogen integrity . Commercial batches frequently suffer from contamination with the 4,6-dichloro precursor or the 4,6-difluoro over-reaction product, both of which can silently derail downstream SAR (Structure-Activity Relationship) studies.

Chemical Profile & Critical Parameters[1][2][3][4]

| Parameter | Technical Specification |

| IUPAC Name | 4-Chloro-6-fluoropyridine-3-carboxylic acid |

| CAS Number | 1211525-00-6 |

| Molecular Formula | |

| Molecular Weight | 175.54 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |

| pKa (Calc) | ~3.1 (Acidic proton) |

| Storage | 2–8°C, Inert atmosphere (Hygroscopic) |

Why This Molecule Matters

In medicinal chemistry, the fluorine at C6 is a "privileged" handle. It is significantly more electrophilic than the chlorine at C4 due to the inductive effect of the adjacent ring nitrogen. This allows researchers to selectively install a nucleophile (e.g., an amine or alkoxide) at C6 without disturbing the chlorine at C4, which can be engaged in a subsequent step.

Synthesis & Impurity Landscape (The "Expertise" Pillar)

To validate a supplier, you must understand how they make the molecule. The industrial route typically involves selective Halex (Halogen Exchange) fluorination , which dictates the impurity profile.

The Industrial Route: Selective Fluorination

The most scalable synthesis starts from 4,6-dichloronicotinic acid ethyl ester . Using anhydrous Potassium Fluoride (KF) and a phase transfer catalyst (18-crown-6 or TDA-1) in a polar aprotic solvent (Sulfolane/DMSO), manufacturers attempt to swap only the C6 chlorine for fluorine.[1]

-

Mechanism:

reaction.[1] -

Selectivity: The C6 position is more electron-deficient (and thus more reactive toward

) than the C4 position.[1] -

The Risk: If the reaction is pushed too hard (high temp/excess KF), the C4 chlorine also swaps, yielding the 4,6-difluoro impurity. If stopped too early, the 4,6-dichloro starting material remains.

Visualization: Synthesis & Impurity Pathways[1][6]

Figure 1: Reaction pathway showing the genesis of critical impurities during the Halex process.

Supplier Landscape & Sourcing Strategy

Suppliers for CAS 1211525-00-6 fall into two distinct tiers. Your choice depends on the development stage.

Tier 1: Bulk Manufacturers (Kilogram Scale)[1]

-

Profile: These companies synthesize the material in-house.[1] They offer "Process Development" data and can control the impurity profile.

-

Key Players:

-

Best For: GLP tox studies, pilot plant runs.[1]

Tier 2: Catalog Aggregators (Milligram to Gram Scale)

-

Profile: These vendors stock small quantities often sourced from Tier 1 manufacturers.[1] Quality varies batch-to-batch.

-

Key Players:

-

Combi-Blocks: Known for high stock reliability of pyridine blocks.[1]

-

Enamine: Massive building block inventory; strong in heterocyclic chemistry.[1]

-

Fluorochem: UK-based, specializes in fluorinated intermediates [2].[1]

-

ChemSrc / ChemicalBook: Aggregators that list multiple Chinese suppliers (e.g., Shanghai Jizhi, Lead Sciences) [3].[1]

-

-

Best For: Initial hit-to-lead screening, analog synthesis.[1]

Quality Assurance Protocol (Self-Validating System)

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor.[1] The similarity in polarity between the chloro- and fluoro-analogs can deceive standard LC-UV methods.[1]

Step-by-Step Validation Workflow

1. 19F-NMR Spectroscopy (The Gold Standard)

-

Why: It is the only rapid method to definitively distinguish the target from impurities without complex separation.[1]

-

Protocol: Dissolve 5 mg in DMSO-d6.

-

Expected Signal: A singlet around -70 ppm (approximate, shifts vary by solvent).[1]

-

Red Flag:

-

Signal at -65 ppm: Likely the 4,6-difluoro impurity (two signals if coupling is resolved).[1]

-

No Signal: You received the 4,6-dichloro starting material (a common scam/error).

-

2. LC-MS Analysis

-

Why: To confirm molecular weight and halogen pattern.

-

Target Mass: [M+H]+ = 176/178 (Chlorine isotope pattern 3:1).[1]

-

Red Flags:

3. Functional Test (The "Use Test")

-

Protocol: Perform a small-scale reaction with a secondary amine (e.g., morpholine) at room temperature.

-

Validation: The reaction should proceed exclusively at the C6 position (displacing Fluorine). If the Chlorine is displaced (rare) or no reaction occurs, the regiochemistry is wrong.

Visualization: QA Decision Tree

Figure 2: Logical workflow for validating incoming batches of 4-chloro-6-fluoronicotinic acid.

Handling and Stability

-

Hygroscopicity: The free acid is prone to absorbing moisture, which can hydrolyze the C6-fluorine over time to the 6-hydroxy derivative (pyridone).

-

Recommendation: Store under Nitrogen/Argon.[1] If the material turns yellow/orange, check for hydrolysis (6-hydroxynicotinic acid is often yellow).

-

Safety: Fluorinated pyridines can be skin irritants and potential sensitizers.[1] Use standard PPE.[1]

References

-

ChemSrc . 6-Fluoronicotinic acid and Derivatives Supplier List. ChemSrc. Available at: [Link][1]

-

Organic Syntheses . Preparation of Fluorinated Pyridines via Halex Reaction. Org. Synth. 2012, 89, 549-561. Available at: [Link][1]

-

PubChem . Compound Summary: 6-Fluoronicotinic Acid Derivatives. National Library of Medicine.[1] Available at: [Link][1]

Sources

Application Notes & Protocols: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-6-Fluoronicotinic Acid

Abstract

This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 4-chloro-6-fluoronicotinic acid. This substrate is a valuable building block in medicinal chemistry, featuring two distinct halogen atoms at positions activated by the pyridine nitrogen and the electron-withdrawing carboxylic acid group. We will delve into the principles governing regioselectivity, provide detailed, field-proven protocols for substitution with various nucleophiles, and explain the critical experimental parameters that ensure high-yield, selective outcomes. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.

Introduction: The Unique Reactivity of 4-Chloro-6-Fluoronicotinic Acid

Nucleophilic aromatic substitution (SNAr) is a powerful class of reactions for the functionalization of electron-deficient aromatic and heteroaromatic rings.[1] The pyridine ring, being inherently electron-poor, is particularly well-suited for SNAr, a characteristic that is amplified by the presence of electron-withdrawing groups (EWGs).[2][3] In 4-chloro-6-fluoronicotinic acid, the ring is activated by two key features: the ring nitrogen atom, which lowers the electron density at the C2, C4, and C6 positions, and the carboxylic acid group at C3, which further withdraws electron density.

The substrate presents a critical question of regioselectivity: will an incoming nucleophile displace the fluorine at the C6 position or the chlorine at the C4 position?

Key Principles of Reactivity and Regioselectivity:

-

Leaving Group Ability in SNAr: In contrast to Sₙ1 and Sₙ2 reactions, the reactivity order for halogens in SNAr is typically F > Cl > Br > I.[4][5] This is because the rate-determining step is the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex).[4] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[6]

-

Positional Activation: Both the C4 (para) and C6 (ortho) positions are electronically activated by the ring nitrogen. The negative charge of the Meisenheimer complex formed upon attack at either position can be effectively delocalized onto the electronegative nitrogen atom.

-

Predicted Outcome: Based on the superior leaving group ability of fluoride in SNAr reactions, nucleophilic attack is expected to occur preferentially at the C6 position, displacing the fluorine atom to yield 4-chloro-6-(nucleophile)nicotinic acid derivatives.

dot graph "SNAr_Regioselectivity" { layout=neato; graph [bgcolor="#FFFFFF", splines=true, overlap=false, maxiter=1000]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes sub [label="4-Chloro-6-Fluoronicotinic Acid", pos="0,3!", fillcolor="#FBBC05"]; nuc [label="Nucleophile (Nu⁻)", shape=ellipse, pos="-3,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Path 1: Attack at C6 (Favored) path1_label [label="Path A (Favored)\nAttack at C-F", shape=plaintext, pos="-1.5,1.5!"]; mc1 [label="Meisenheimer Complex A\n(Charge on N)", pos="-1.5,0!", fillcolor="#E8F0FE", fontcolor="#202124"]; prod1 [label="Product A\n4-Chloro-6-(Nu)nicotinic Acid", pos="-1.5,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; lg1 [label="F⁻", shape=ellipse, pos="-3,-2!"];

// Path 2: Attack at C4 (Disfavored) path2_label [label="Path B (Disfavored)\nAttack at C-Cl", shape=plaintext, pos="1.5,1.5!"]; mc2 [label="Meisenheimer Complex B\n(Charge on N)", pos="1.5,0!", fillcolor="#E8F0FE", fontcolor="#202124"]; prod2 [label="Product B\n6-Fluoro-4-(Nu)nicotinic Acid", pos="1.5,-2!", fillcolor="#F1F3F4"]; lg2 [label="Cl⁻", shape=ellipse, pos="3,-2!"];